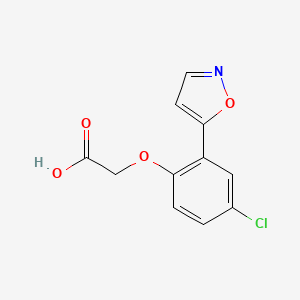
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is a chemical compound with the molecular formula C11H8ClNO4 It is a derivative of phenoxyacetic acid, featuring a chloro-substituted isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid typically involves the reaction of 4-chloro-2-isoxazol-5-ylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amine groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of (4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring and the chloro group are thought to play crucial roles in its biological activity by facilitating binding to these targets and modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid
- 2-(2-(Isoxazol-5-yl)-4-methylphenoxy)acetic acid
- 5-Chloro-2-(isoxazol-5-yl)phenol
Uniqueness
(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is unique due to the presence of both the chloro-substituted isoxazole ring and the phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H8ClNO4 |
|---|---|
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
2-[4-chloro-2-(1,2-oxazol-5-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H8ClNO4/c12-7-1-2-9(16-6-11(14)15)8(5-7)10-3-4-13-17-10/h1-5H,6H2,(H,14,15) |
Clé InChI |
HWMPAXJYKHDGES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CC=NO2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)

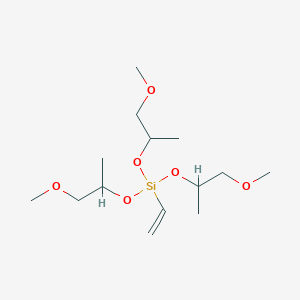
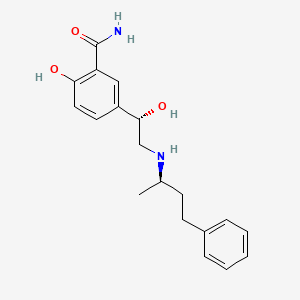
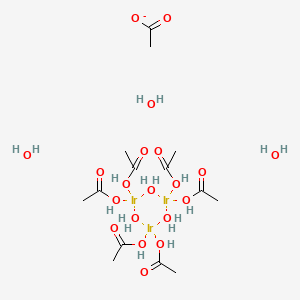
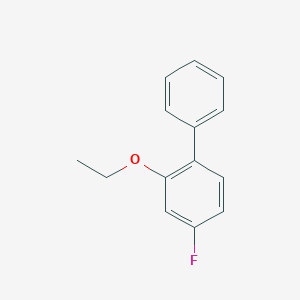

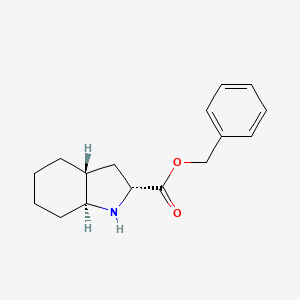
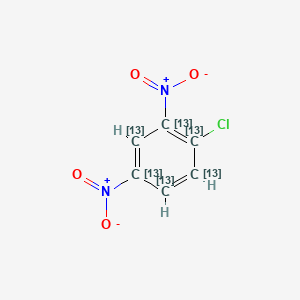
![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)
![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)

